7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl substituents at specific positions, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Specifically, the compound has been shown to exhibit cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized for their potential use as PDE4 inhibitors .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material science: The compound’s photophysical properties make it useful in the design of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These include compounds with different substituents on the pyrazole or pyrimidine rings, such as 7-chloro-5-(methylthio)-2,3-dimethylpyrazolo[1,5-a]pyrimidine.
Other heterocyclic compounds: Compounds like pyrazolo[3,4-d]pyrimidines and triazolopyrimidines share similar structural features and biological activities.
Uniqueness
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups at specific positions enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5-6(2)13-14-8(11)3-7(4-10)12-9(5)14/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDAFHNWTMEFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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